

## 1H NMR chemical shift comparison of salicylic acid and Methyl 2-acetoxybenzoate.

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Compound of Interest

Compound Name: Methyl 2-acetoxybenzoate

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# 1H NMR Chemical Shift Face-Off: Salicylic Acid vs. Methyl 2-Acetoxybenzoate

A detailed spectroscopic comparison for researchers in drug development and chemical analysis.

In the realm of pharmaceutical sciences and organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for structure elucidation and purity assessment. This guide provides a direct comparison of the 1H NMR chemical shifts of salicylic acid and its well-known derivative, **Methyl 2-acetoxybenzoate** (Aspirin). Understanding the distinct NMR profiles of these two compounds is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of starting materials and final products.

## **Executive Summary**

The primary structural difference between salicylic acid and **Methyl 2-acetoxybenzoate** lies in the acetylation of the phenolic hydroxyl group and the esterification of the carboxylic acid. These modifications induce significant changes in the electronic environment of the protons, leading to distinct and predictable shifts in their 1H NMR spectra. The electron-donating phenolic hydroxyl group in salicylic acid shields the aromatic protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the electron-withdrawing acetyl group in **Methyl 2-acetoxybenzoate** deshields the aromatic protons, shifting their signals downfield.





Furthermore, the conversion of the carboxylic acid to a methyl ester introduces a characteristic singlet peak for the methyl protons.

## Data Presentation: 1H NMR Chemical Shifts (CDCl<sub>3</sub>)

The following table summarizes the experimental 1H NMR chemical shift data for salicylic acid and **Methyl 2-acetoxybenzoate** in deuterated chloroform (CDCl<sub>3</sub>).



Proton Assignment	Salicylic Acid (ppm)	Methyl 2- acetoxybenzoate (ppm)	Key Differences
Carboxylic Acid (- COOH)	~11.0-12.0 (broad s)	11.77 (s)	The acidic proton in both molecules is significantly deshielded, appearing far downfield.
Aromatic (H6)	7.96 (dd)	8.12 (dd)	Deshielded in Methyl 2-acetoxybenzoate due to the proximity to the electron- withdrawing acetyl group.
Aromatic (H4)	7.55 (ddd)	7.66 (ddd)	Deshielded in Methyl 2-acetoxybenzoate.
Aromatic (H5)	7.03 (dd)	7.28 (ddd)	Deshielded in Methyl 2-acetoxybenzoate.
Aromatic (H3)	6.97 (ddd)	7.16 (dd)	Deshielded in Methyl 2-acetoxybenzoate.
Phenolic Hydroxyl (- OH)	~5.0-6.0 (broad s)	-	Absent in Methyl 2- acetoxybenzoate due to acetylation.
Acetyl Methyl (- COCH <sub>3</sub> )	-	2.36 (s)	A characteristic singlet for the acetyl group protons.

Note: The chemical shifts of the carboxylic acid and phenolic hydroxyl protons in salicylic acid can be broad and their exact position may vary depending on concentration and the purity of the CDCl<sub>3</sub> solvent. The presence of trace amounts of acid (DCl) in CDCl<sub>3</sub> can sometimes lead to the exchange and disappearance of these signals.[1]



## Experimental Protocols 1H NMR Spectroscopy

Objective: To obtain high-resolution 1H NMR spectra of salicylic acid and **Methyl 2-acetoxybenzoate** for the comparison of chemical shifts.

#### Materials:

- Salicylic acid
- Methyl 2-acetoxybenzoate
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tubes (5 mm)
- · Volumetric flasks and pipettes

#### Instrumentation:

400 MHz NMR Spectrometer (or equivalent)

#### Procedure:

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of the sample (salicylic acid or Methyl 2-acetoxybenzoate) and dissolve it in approximately 0.6 mL of CDCl<sub>3</sub> containing TMS in an NMR tube.
  - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer to the deuterium signal of the CDCl<sub>3</sub>.



 Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

#### Data Acquisition:

- Acquire the 1H NMR spectrum using standard acquisition parameters. A typical experiment would involve:
  - Pulse angle: 30-45 degrees
  - Acquisition time: 2-4 seconds
  - Relaxation delay: 1-5 seconds
  - Number of scans: 8-16 (to improve signal-to-noise ratio)

#### Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons.

### Visualization of Structural and Electronic Effects

The following diagram illustrates the key structural differences between salicylic acid and **Methyl 2-acetoxybenzoate** and the resulting influence on the electron density of the aromatic ring, which in turn affects the 1H NMR chemical shifts.

Caption: Structural and electronic differences between Salicylic Acid and **Methyl 2-acetoxybenzoate**.

In conclusion, the 1H NMR spectra of salicylic acid and **Methyl 2-acetoxybenzoate** are readily distinguishable, providing a clear spectroscopic handle to differentiate between the two



compounds. The principles illustrated here can be broadly applied to the structural analysis of other related aromatic compounds.

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#### References

- 1. quora.com [quora.com]
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